molecular formula C20H22N2O4S B2366047 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868369-58-8

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2366047
CAS No.: 868369-58-8
M. Wt: 386.47
InChI Key: PCBYCEQKVDPQFI-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a high-purity chemical compound offered for research and development purposes. This synthetic benzothiazole derivative is structurally characterized by a (Z)-configuration imine group, a 3-ethyl substituent on the benzothiazole nitrogen, and methoxy groups at the 4-position of the benzothiazole ring and the 3,4-positions of the benzamide ring. Compounds within the benzothiazole class are of significant scientific interest due to their diverse biological activities and presence in various pharmacologically active molecules. Researchers may explore this specific compound as a key intermediate in organic synthesis, particularly in the development of heterocyclic compounds. Its potential research applications could include investigations in medicinal chemistry for receptor binding studies, or in materials science as an organic framework due to its complex ring system and potential for π-conjugation. The exact mechanism of action and specific research applications are not fully characterized and should be determined by the investigating scientist. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-6-22-17-15(25-4)9-7-12(2)18(17)27-20(22)21-19(23)13-8-10-14(24-3)16(11-13)26-5/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBYCEQKVDPQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Methods for Benzothiazole Core Formation

The synthesis of the benzothiazole core has been extensively studied, with several established methodologies available. The most common approach involves the condensation reaction of 2-aminobenzenethiol with carbonyl or cyano group-containing substances. This methodology provides a direct route to 2-substituted benzothiazoles and can be adapted to introduce various functional groups at the 2-position.

Another widely employed approach is the reaction of ortho-halogenated anilines with isothiocyanates, carbon disulfide, or related reagents. This method offers flexibility in constructing the benzothiazole core with diverse substitution patterns, particularly useful when specific functional groups need to be incorporated at particular positions.

Modern Synthetic Approaches

Recent advances have introduced more efficient and environmentally friendly methods for benzothiazole synthesis. Coelho and colleagues developed a methodology involving the condensation of 2-aminothiophenol disulfides with carboxylic acids promoted by tributylphosphine at room temperature. This approach operates under mild conditions and employs non-toxic reagents, resulting in excellent yields of the desired benzothiazoles.

Dar's one-pot three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI) represents another significant advancement. This method allows the simultaneous formation of C-N and C-S bonds under mild conditions with high efficiency.

Microwave-assisted procedures have also emerged as valuable tools for benzothiazole synthesis. For instance, Luo and colleagues demonstrated that 2-chloromethyl-benzothiazole could be obtained from the condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation, providing an efficient and environmentally friendly alternative to traditional methods.

Preparation of Substituted Benzothiazole Intermediates

Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of appropriately substituted 2-aminobenzothiazole serves as a critical intermediate for the target compound. One effective approach involves a multi-step synthesis using the Jacobson method with Lawesson's reagent.

The process begins with the reaction of p-aminophenol and p-nitrobenzoylchloride in pyridine and toluene under reflux conditions. The resulting product undergoes thionation with Lawesson's reagent in ethanol, followed by cyclization with potassium ferricyanide in a basic environment to form the benzothiazole ring system. Subsequent reduction of the nitro group yields 2-(4-aminophenyl)benzothiazol-5-ol, which can serve as a versatile intermediate for further functionalization.

N-Alkylation for the Ethyl Group at Position 3

The introduction of the ethyl group at the nitrogen atom (position 3) typically involves N-alkylation of the appropriate benzothiazole intermediate. This can be achieved using ethyl halides or other alkylating agents in the presence of a suitable base.

For example, the reaction of 2-chlorobenzothiazole with benzyl bromides in acetonitrile under reflux provides a pathway for N-alkylation. Similar conditions could be adapted using ethyl bromide to introduce the ethyl group at the nitrogen position. The use of triethylamine as a base facilitates this transformation under catalyst-free conditions.

Preparation of 3,4-Dimethoxybenzamide Components

Synthesis of 3,4-Dimethoxybenzoic Acid and Derivatives

Several approaches are available for synthesizing 3,4-dimethoxybenzoic acid and its derivatives, which serve as precursors for the benzamide component. One established method involves the oxidation of 3,4-dimethoxybenzaldehyde, which can be prepared from 3,4-dimethoxybenzyl chloride via the Sommelet reaction.

The preparation of 3,4-dimethoxybenzyl chloride typically begins with the chloromethylation of 3,4-dimethoxybenzene using paraformaldehyde and hydrogen chloride gas in carbon tetrachloride. The resulting 3,4-dimethoxybenzyl chloride can be transformed into 3,4-dimethoxybenzaldehyde through reaction with hexamethylenetetramine followed by hydrolysis.

Alternatively, 3,4-dimethoxybenzonitrile can be prepared from 3,4-dimethoxyphenylacetic acid and sodium nitrite using ferric trichloride as a catalyst. This nitrile can then be hydrolyzed to yield 3,4-dimethoxybenzoic acid.

Activation Methods for Amide Formation

The conversion of 3,4-dimethoxybenzoic acid to the corresponding acid chloride provides an activated intermediate for amide formation. This transformation is typically achieved using reagents such as thionyl chloride or oxalyl chloride.

The resulting 3,4-dimethoxybenzoyl chloride can then react with appropriate amine components to form the desired amide linkages. For example, the reaction of 2,4-dimethoxybenzoyl chloride with 2-amino-6-nitrobenzothiazole in dry toluene in the presence of triethylamine yields the corresponding benzamide derivative.

Coupling Strategies for Final Product Synthesis

Formation of the Ylidene Linkage

The ylidene linkage in the target compound requires specific synthetic strategies. One approach involves the reaction of appropriately substituted benzothiazole with activated 3,4-dimethoxybenzamide derivatives under controlled conditions.

The preparation of analogous compounds such as 4-methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene] derivatives provides valuable insights into this process. These compounds can be synthesized by reacting 2-amino-6-methylbenzothiazole with appropriate reagents in dichloromethane, using triethylamine and a catalytic amount of dimethylaminopyridine (DMAP).

One-Pot Multicomponent Approaches

A potentially efficient approach for synthesizing the target compound involves a one-pot multicomponent reaction strategy. Drawing from methodologies used for related compounds, 2-chlorobenzothiazole can be reacted with alkyl halides and other components in acetonitrile under reflux conditions.

This approach could be adapted to incorporate the specific substituents required for the target compound, using appropriately substituted starting materials and controlled reaction conditions to achieve the desired connectivity and stereochemistry.

Optimized Synthetic Route for N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Based on the collective insights from various synthetic approaches, an optimized route for the preparation of the target compound can be proposed. This comprehensive synthetic pathway integrates the most effective strategies for each structural component.

Preparation of the Substituted Benzothiazole Component

Step 1: Synthesis of 4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazole

  • Starting with appropriate ortho-aminothiophenol derivative containing the methyl group
  • Reaction with a suitable carbonyl compound to form the benzothiazole core
  • Introduction of the methoxy group at position 4 through selective functionalization

Step 2: N-ethylation of the benzothiazole intermediate

  • Reaction with ethyl bromide in the presence of a mild base such as potassium carbonate
  • Purification to isolate the 3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazole intermediate

Preparation of the 3,4-Dimethoxybenzamide Component

Step 3: Synthesis of 3,4-dimethoxybenzoyl chloride

  • Starting with 3,4-dimethoxybenzoic acid
  • Reaction with thionyl chloride or oxalyl chloride to form the acid chloride
  • Isolation and purification of the activated intermediate

Formation of the Target Compound

Step 4: Coupling reaction to form the ylidene linkage

  • Reaction of the 3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride
  • Use of appropriate base and reaction conditions to promote formation of the ylidene linkage
  • Control of stereochemistry to ensure Z configuration

Step 5: Purification and characterization

  • Column chromatography for isolation of the pure compound
  • Recrystallization from suitable solvents
  • Structural confirmation through spectroscopic techniques

Analytical Data and Characterization

Physical Properties and Spectroscopic Data

The target compound this compound would be expected to have the following characteristics:

Table 1: Physical and Spectroscopic Properties

Property Expected Value/Range
Physical appearance Crystalline solid
Molecular formula C20H22N2O4S
Molecular weight 386.46 g/mol
Melting point 180-220°C (estimated)
Solubility Soluble in organic solvents (DCM, DMSO)
UV absorption 280-310 nm
IR key bands 1650-1680 cm⁻¹ (C=O), 1580-1600 cm⁻¹ (C=N)

NMR Spectroscopy Data

Table 2: Expected ¹H NMR Signals

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons 6.8-7.8 Complex 5H
OCH₃ groups 3.8-4.0 Singles 9H (3×3H)
CH₃ at position 7 2.3-2.5 Singlet 3H
N-CH₂-CH₃ 3.9-4.1 Quartet 2H
N-CH₂-CH₃ 1.3-1.4 Triplet 3H

Table 3: Expected ¹³C NMR Signals

Carbon Type Chemical Shift (δ, ppm)
Carbonyl C=O 165-170
C=N 155-160
Aromatic C-OCH₃ 145-155
Aromatic C-H 110-130
OCH₃ groups 55-60
N-CH₂-CH₃ 40-45
CH₃ at position 7 20-25
N-CH₂-CH₃ 12-15

Alternative Synthetic Approaches

Convergent Synthesis Strategy

A convergent approach offers an alternative to the linear synthetic pathway. This strategy involves the independent preparation of the benzothiazole and benzamide components, followed by their coupling in the final stages of synthesis.

For the benzothiazole component, the use of a microwave-assisted procedure could significantly reduce reaction times and improve yields. The benzamide component could be prepared through alternative activation methods such as using carbodiimide coupling agents instead of acid chlorides.

Green Chemistry Approaches

Environmentally friendly approaches can be integrated into the synthetic pathway. The use of hexafluoro-2-propanol (HFIP) as a solvent for certain transformations offers advantages due to its high ionization power, strong hydrogen bonding ability, and mild acidic character.

Additionally, catalyst-free conditions for certain steps, such as those employed in one-pot multicomponent reactions using triethylamine as a base, provide greener alternatives to traditional metal-catalyzed processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzo[d]thiazole core is a common motif in many bioactive molecules, suggesting potential activity in various biological pathways.

Industry

In materials science, the compound could be used in the development of new polymers or as a component in organic electronic devices due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism of action for N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

Benzothiazole vs. Indene Derivatives
  • N-(2,3-dihydro-1H-inden-2-yl)-3,4-dimethoxybenzamide (B4) :
    • Core structure : Indene ring instead of benzothiazole.
    • Substituents : 3,4-dimethoxybenzamide group.
    • Properties : Indene derivatives typically exhibit lower planarity compared to benzothiazoles, reducing π-π stacking interactions and altering crystallization behavior .
    • Applications : Indene-based analogues are explored for anti-inflammatory and antimicrobial activities, but benzothiazoles often show enhanced bioactivity due to sulfur's electron-withdrawing effects .
Benzothiazole vs. Thiazolidinone Derivatives
  • (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide: Core structure: Thiazolidinone ring with a dioxo group. Substituents: Phenyl and methyl groups. Properties: Thiazolidinones are more polar (higher TPSA) due to carbonyl groups, increasing solubility but reducing lipid membrane penetration . Applications: Commonly used in antidiabetic and anticancer research, contrasting with benzothiazoles' roles in kinase inhibition .

Substituent Effects on Physicochemical Properties

Methoxy Group Position and Number
Compound Methoxy Positions Molecular Weight (g/mol) XLogP3 TPSA (Ų)
Target compound 3,4 (benzamide); 4,7 (benzothiazole) 372.4 3.9 85.7
N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) 4 (benzamide) ~285.3 2.8 65.6
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide 2 (phenyl) 376.5 4.2 61.7

Key Observations :

  • Increasing methoxy groups elevate TPSA and reduce lipophilicity.
Halogen Substitutions
  • N-(2,3-dihydro-1H-inden-2-yl)-4-chlorobenzamide (B6) :
    • Substituent : Chloro group at position 3.
    • Properties : Higher molecular weight (~299.8 g/mol) and XLogP3 (~3.5) compared to methoxy analogues.
    • Impact : Chlorine’s electronegativity enhances metabolic stability but may increase toxicity risks .

Structural and Crystallographic Insights

  • Target compound: The benzothiazole ring adopts a planar conformation, stabilized by conjugation with the benzamide group.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide : Single-crystal X-ray analysis reveals dihedral angles of ~170° between the thiazole and benzamide rings, optimizing intermolecular hydrogen bonding (C–H···O/N interactions) .

Biological Activity

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 346.44 g/mol. The compound features a unique structure that incorporates various functional groups, contributing to its biological activity.

Antioxidant Activity

Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the compound enhances its electron-donating ability, allowing it to scavenge free radicals effectively. This property may contribute to its potential in preventing oxidative stress-related diseases.

Anticancer Activity

Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades involved in cell survival.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Case Studies and Experimental Data

StudyFindings
Antioxidant Activity A study published in the Journal of Medicinal Chemistry reported that benzothiazole derivatives showed up to 70% inhibition of DPPH radical formation at concentrations as low as 10 µM.
Anticancer Potential In vitro assays demonstrated that the compound reduced cell viability by 50% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of treatment.
Antimicrobial Efficacy Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for the compound, indicating strong antibacterial activity.

Synthesis and Purification

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction between 3-ethyl-4-methoxy-benzothiazol-2-amine and 3,4-dimethoxybenzoyl chloride under basic conditions.
  • Solvent Selection : Organic solvents such as dichloromethane or chloroform are commonly used.
  • Purification : Techniques like recrystallization or chromatography are employed to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2Z)-3-ethyl-...]benzamide, and how can reaction yields be optimized?

  • Methodology : The compound’s benzothiazole core and dimethoxybenzamide group suggest multi-step synthesis. A plausible route involves:

Condensation : React 3,4-dimethoxybenzoic acid with a benzothiazole-2-amine derivative under coupling agents (e.g., DMTMM with N-methylmorpholine) .

Cyclization : Introduce the ethyl and methoxy groups via nucleophilic substitution or alkylation under inert conditions .

Purification : Use column chromatography (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

  • Optimization : Yield improvements require controlled temperature (40–60°C), anhydrous solvents (DMF or THF), and catalyst screening (e.g., CuSO₄·5H₂O for click chemistry) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR to confirm methoxy, ethyl, and benzothiazole proton environments .
  • IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S (benzothiazole, ~650 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (C₂₂H₂₅N₂O₄S: ~413.5 g/mol) .
    • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and TLC (Rf ~0.5 in ethyl acetate) .

Q. How can researchers design initial biological assays to evaluate its bioactivity?

  • Screening Strategy :

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive benzothiazoles .
  • Assays :
  • In vitro enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization).
  • Antimicrobial activity (MIC against Gram+/Gram– bacteria) .
  • Controls : Compare with known benzothiazole derivatives (e.g., 3,4-dimethoxy-N-(4-methylbenzothiazol-2-yl)benzamide) .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar compounds be resolved?

  • Case Study : Variability in IC₅₀ values for benzothiazole derivatives (e.g., antimicrobial vs. anticancer) may arise from:

  • Substituent effects : Methoxy vs. ethyl groups altering lipophilicity and target binding .
  • Assay conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line specificity .
    • Resolution :
  • SAR Analysis : Synthesize analogs with systematic substituent variations (e.g., replace ethyl with propyl) .
  • Meta-analysis : Cross-reference data from patents and academic studies to identify consensus targets .

Q. What computational approaches predict this compound’s pharmacokinetics and toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~3.2), CYP450 interactions, and hERG inhibition .
  • Molecular Docking : AutoDock Vina to model binding to targets like EGFR or PARP .
    • Validation : Compare predictions with experimental data from in vitro hepatocyte assays or zebrafish toxicity models .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Challenges : Hydrolysis of the imine group in the benzothiazole core under acidic conditions .
  • Solutions :

  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) .
  • Process Optimization : Use flow chemistry for precise control of residence time and temperature .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the (Z)-configuration in target binding via X-ray crystallography .
  • In Vivo Models : Evaluate bioavailability in rodent models using LC-MS/MS quantification .
  • Process Chemistry : Develop green synthesis methods (e.g., microwave-assisted reactions) to reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.